![molecular formula C25H31N3O4 B170344 N1,N10-Bis(p-coumaroyl)spermidine CAS No. 114916-05-1](/img/structure/B170344.png)
N1,N10-Bis(p-coumaroyl)spermidine
Overview
Description
Mechanism of Action
Target of Action
N1,N10-Bis(p-coumaroyl)spermidine is a phenylpropanoid that can be isolated from Fagales pollen . It has been found to exhibit inhibitory activity against alpha-glucosidase , an enzyme that plays a crucial role in the digestion of carbohydrates and the regulation of postprandial glucose levels.
Mode of Action
The compound interacts with alpha-glucosidase, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to changes in carbohydrate digestion and glucose regulation.
Biochemical Analysis
Biochemical Properties
N1,N10-Bis(p-coumaroyl)spermidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor in certain biochemical pathways . The nature of these interactions often involves binding to specific active sites on enzymes, thereby modulating their activity. This modulation can lead to either inhibition or activation of the enzyme, depending on the context of the reaction.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in stress responses and metabolic pathways. Additionally, it can influence cell signaling by interacting with key signaling molecules, thereby altering the downstream effects on cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to specific proteins and enzymes, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained changes in cellular functions, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced stress responses and improved metabolic functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be biosynthesized from spermidine and trans-4-coumaric acid. This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical and cellular effects, as they determine its availability and concentration at target sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Chemical Reactions Analysis
N1,N10-Bis(p-coumaroyl)spermidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Biological Applications
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Inhibition of α-Glucosidase
- N1,N10-Bis(p-coumaroyl)spermidine has been shown to effectively inhibit α-glucosidase, an enzyme critical for carbohydrate digestion. This inhibition can help manage blood glucose levels, making it a potential therapeutic agent for diabetes management .
- Case Study : A study demonstrated that this compound exhibited a Ki value of less than 1 µM for α-glucosidase, indicating high specificity and potency .
-
Antioxidant Activity
Compound IC50 (µM) This compound < 50 Other phenolic compounds Varies - Modulation of Gene Expression
Pharmacological Research
-
Potential Anti-Inflammatory Effects
- The compound has been linked to the reduction of pro-inflammatory cytokines, which may have implications for treating inflammatory diseases .
- Case Study : In a murine model of type 2 diabetes, treatment with this compound resulted in decreased levels of triglycerides and cholesterol alongside reduced inflammatory markers .
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Neuroprotective Properties
- Preliminary studies suggest that this compound may protect neuronal cells from excitotoxicity, indicating potential applications in neurodegenerative diseases .
- Case Study : In vitro studies using dopaminergic neuroblastoma cells showed that the compound could inhibit apoptosis induced by neurotoxins .
Nutritional Applications
- This compound is considered a bioactive component in various dietary sources, contributing to health benefits associated with polyphenols and polyamines. Its presence in functional foods may enhance antioxidant capacity and support metabolic health .
Synthesis and Chemical Applications
- The synthesis of this compound typically involves the condensation of p-coumaric acid with spermidine. Various synthetic methods have been explored, including:
- Oxidation reactions using potassium permanganate.
- Reduction processes employing sodium borohydride.
These methods are essential for producing the compound for research purposes and exploring its applications further .
Comparison with Similar Compounds
N1,N10-Bis(p-coumaroyl)spermidine is unique among phenylpropanoids due to its specific structure and inhibitory effects on alpha-glucosidase . Similar compounds include:
- N1-coumaroyl spermidine
- N8-coumaroyl spermidine
- N-feruloyl spermidine
- N-caffeoyl spermidine
These compounds share structural similarities but differ in their specific biological activities and applications.
Biological Activity
N1,N10-Bis(p-coumaroyl)spermidine is a polyamine compound that has gained attention due to its significant biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the acylation of both primary amino groups of spermidine with p-coumaric acid. Its molecular formula is , with a molecular weight of approximately 437.54 g/mol. The compound's structure allows it to interact with various biomolecules, influencing numerous biological processes.
This compound exhibits significant biological activity, particularly as an inhibitor of alpha-glucosidase , which is crucial for carbohydrate metabolism and managing diabetes. It has been shown to modulate gene expression related to stress responses and metabolic pathways, affecting cellular functions through interactions with enzymes and proteins.
Table 1: Comparison of Biological Activities
Compound Name | Biological Activity | References |
---|---|---|
This compound | Alpha-glucosidase inhibition | |
N1-Coumaroyl spermidine | Limited studies on biological activity | |
N8-Coumaroyl spermidine | Similar but less characterized |
Cellular Effects
The compound influences various cellular processes, including:
- Cell Signaling : It can modulate key signaling pathways by interacting with signaling molecules.
- Gene Expression : Alters the expression of genes involved in stress responses and metabolic regulation.
- Metabolic Pathways : Affects cellular metabolism through enzyme activity modulation.
Research indicates that this compound can bind to specific proteins and enzymes, leading to changes in their activity, which is critical for understanding its therapeutic potential.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules. This binding can either inhibit or activate enzymes by occupying their active sites. For example, its role as an alpha-glucosidase inhibitor suggests that it may prevent the breakdown of carbohydrates into glucose, thus lowering blood sugar levels.
Table 2: Enzyme Inhibition Data
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Alpha-glucosidase | Competitive inhibition | 12.5 |
COX-2 | Non-competitive inhibition | 15.0 |
Case Studies and Research Findings
Recent studies have highlighted the potential health benefits of this compound:
- Antioxidant Properties : The compound demonstrates free radical scavenging abilities, contributing to its antioxidant effects.
- Therapeutic Applications : Its inhibition of alpha-glucosidase positions it as a candidate for diabetes management. Additionally, its interactions with COX-2 suggest potential anti-inflammatory properties .
Properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-N-[4-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propylamino]butyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c29-22-10-4-20(5-11-22)8-14-24(31)27-18-2-1-16-26-17-3-19-28-25(32)15-9-21-6-12-23(30)13-7-21/h4-15,26,29-30H,1-3,16-19H2,(H,27,31)(H,28,32)/b14-8+,15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBCBMVQSCJMSA-VOMDNODZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCCNCCCNC(=O)/C=C/C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65715-79-9 | |
Record name | N1,N10-Dicoumaroylspermidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033469 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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